

Technical Support Center: Removal of Hydrolyzed C.I. Reactive Yellow 86

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Compound of Interest

Compound Name: C.I. Reactive yellow 86

Cat. No.: B3183079

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and executing the removal of hydrolyzed **C.I. Reactive Yellow 86** from dyed cellulosic fabrics like cotton.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the removal of hydrolyzed reactive dyes, which often manifest as poor wash fastness and color bleeding.

Q1: My fabric exhibits poor wash fastness and significant color bleeding after dyeing with **C.I. Reactive Yellow 86**. What is the likely cause?

A1: This is a classic sign of inadequate removal of hydrolyzed reactive dye. During the alkaline dyeing process, a portion of the reactive dye reacts with water (hydrolysis) instead of the fabric's cellulose fibers.[1] This hydrolyzed dye is not covalently bonded to the fabric and has low affinity, leading to its removal during washing, which causes poor fastness and staining of other materials.[2][3] The solution is to implement an effective "wash-off" or "stripping" process post-dyeing to remove this unfixed dye.

Q2: What are the key factors that influence the removal of hydrolyzed reactive dyes?

A2: The efficiency of hydrolyzed dye removal is primarily affected by:

- **Temperature:** Higher temperatures generally increase the rate of dye removal. Stripping processes are often carried out at or near boiling temperatures (e.g., 80°C - 100°C).[\[4\]](#)[\[5\]](#)[\[6\]](#)
- **pH (Alkalinity/Acidity):** The pH of the treatment bath is critical. Alkaline conditions are necessary for reductive stripping to break the dye-fiber bond, while some oxidative methods work best in acidic conditions.[\[7\]](#)[\[8\]](#)
- **Concentration of Stripping Agents:** The concentration of the chemical agent (e.g., sodium hydrosulfite, thiourea dioxide, hydrogen peroxide) directly impacts stripping efficiency. However, an excessively high concentration can damage the fabric.[\[4\]](#)[\[9\]](#)
- **Treatment Time:** Sufficient time is required for the stripping agent to penetrate the fiber and act on the dye. Typical times range from 30 to 60 minutes.[\[9\]](#)[\[10\]](#)
- **Liquor Ratio:** This is the ratio of the volume of the treatment bath to the weight of the fabric. A higher liquor ratio can sometimes improve removal efficiency by providing more volume for the stripped dye to disperse into.

Q3: I am seeing uneven color removal or patchiness after a stripping process. What could be wrong?

A3: Uneven stripping can result from several factors:

- **Improper Wetting:** If the fabric is not thoroughly and evenly wetted before the stripping process, the chemical agents will not be able to act uniformly.
- **Poor Agitation/Circulation:** Inadequate movement of the fabric or the stripping liquor can lead to localized areas of high or low chemical concentration, causing uneven results.
- **Incorrect Chemical Dosing:** Adding chemicals too quickly or not allowing them to dissolve and distribute evenly in the bath before adding the fabric can cause patchiness.
- **Redeposition of Dye:** The stripped dye, if not properly sequestered or dispersed in the bath, can redeposit onto the fabric surface. Using an effective anti-redeposition or soaping agent is crucial.[\[11\]](#)

Q4: After stripping, my fabric feels harsh and has lost significant strength. How can I prevent this?

A4: Fabric damage is a known risk of chemical stripping, especially under harsh conditions (high temperature and high alkali concentration).[4][9] To mitigate this:

- **Optimize Chemical Concentrations:** Use the minimum effective concentration of stripping agents. Studies show that beyond an optimal concentration, stripping efficiency may plateau while fabric damage increases.[9] For example, with thiourea dioxide, the maximum stripping efficiency was found at 4 g/L, with efficiency decreasing at higher concentrations.[9]
- **Control Temperature and Time:** Avoid unnecessarily high temperatures or prolonged treatment times.
- **Choose Milder Agents:** Oxidative stripping with ozone or certain enzymatic treatments can be less damaging than traditional reductive stripping, though they may have different efficiencies depending on the dye's chromophore.[7]
- **Sequential Treatments:** A sequential treatment involving milder steps (e.g., acid hydrolysis followed by reduction and oxidation) can sometimes achieve high stripping efficiency with less damage than a single, aggressive step.[10]

Q5: How can I quantify the amount of hydrolyzed **C.I. Reactive Yellow 86** on my fabric to assess the effectiveness of my removal process?

A5: High-Performance Liquid Chromatography (HPLC) is a standard and effective method for separating and quantifying unhydrolyzed (active) and hydrolyzed forms of reactive dyes.[12][13] The basic principle involves extracting the dye from the fabric and analyzing the extract. A reversed-phase C18 column is typically used, and the different forms of the dye are separated based on their polarity and detected using a UV/Vis detector.[12][13] Capillary Electrophoresis (CE) is another advanced technique used for this purpose.[14]

Experimental Protocols & Data

Method 1: Reductive Stripping

Reductive stripping chemically reduces the dye's chromophore (the color-producing part of the molecule), leading to decolorization. This process is effective for azo dyes like **C.I. Reactive Yellow 86**.

Detailed Protocol (using Sodium Hydrosulfite):

- **Prepare the Stripping Bath:** In a suitable vessel (e.g., laboratory dyeing machine), prepare an aqueous solution with a liquor ratio of 15:1 to 20:1.
- **Add Chemicals:** Add Sodium Hydroxide (Caustic Soda) to the required concentration (e.g., 5 g/L). Heat the bath to the target temperature (e.g., 100°C).
- **Add Reducing Agent:** Add the desired concentration of Sodium Hydrosulfite (also known as "hydrose" or sodium dithionite) (e.g., 2-10 g/L).
- **Treat the Fabric:** Immerse the dyed fabric in the bath. Ensure it is fully submerged and agitated for uniform treatment.
- **Maintain Conditions:** Hold the temperature at 100°C for 30-45 minutes.[\[9\]](#)[\[15\]](#)
- **Rinse:** Drain the stripping liquor and rinse the fabric thoroughly with hot water (70-80°C).
- **Neutralize & Soap:** Perform a neutralization step with a weak acid (e.g., acetic acid) followed by a soaping wash at high temperature (e.g., 90°C) to remove residual chemicals and stripped dye fragments.
- **Final Rinse & Dry:** Rinse with cold water until the water runs clear and then dry the fabric.

Data Presentation: Reductive Stripping Efficiency

Stripping Agent	Agent Conc. (g/L)	NaOH Conc. (g/L)	Temp. (°C)	Stripping Efficiency (%) [Light Shade]	Stripping Efficiency (%) [Dark Shade]	Source(s)
Sodium Hydrosulfite	8	5	100	87	81	[9]
Sodium Hydrosulfite	10	10	100	-	~85	[4]
Sodium Hydrosulfite	24	24	85	96.49 (1.5% shade)	97.88 (3% shade)	[5]
Thiourea Dioxide	4	5	100	91	86	[9]

Note: Stripping efficiency is often calculated based on the reduction in color strength (K/S value) measured by a spectrophotometer. Higher efficiency indicates greater color removal.

Method 2: Oxidative Stripping

Oxidative stripping uses oxidizing agents to destroy the dye's chromophore. This can be an effective alternative to reductive methods.

Detailed Protocol (using Hydrogen Peroxide - Fenton-assisted):

- Pre-treatment (Optional but recommended): Treat the fabric with a solution containing Thiourea Dioxide (TDO) and Ferrous Ions (Fe^{2+}) to prepare the dye for oxidation.
- Prepare the Oxidative Bath: Prepare a fresh bath at the desired pH (often acidic for Fenton chemistry).
- Add Fenton's Reagent: Add Ferrous Sulfate (FeSO_4) to the bath, followed by the slow addition of Hydrogen Peroxide (H_2O_2). The reaction between these two generates highly reactive hydroxyl radicals.

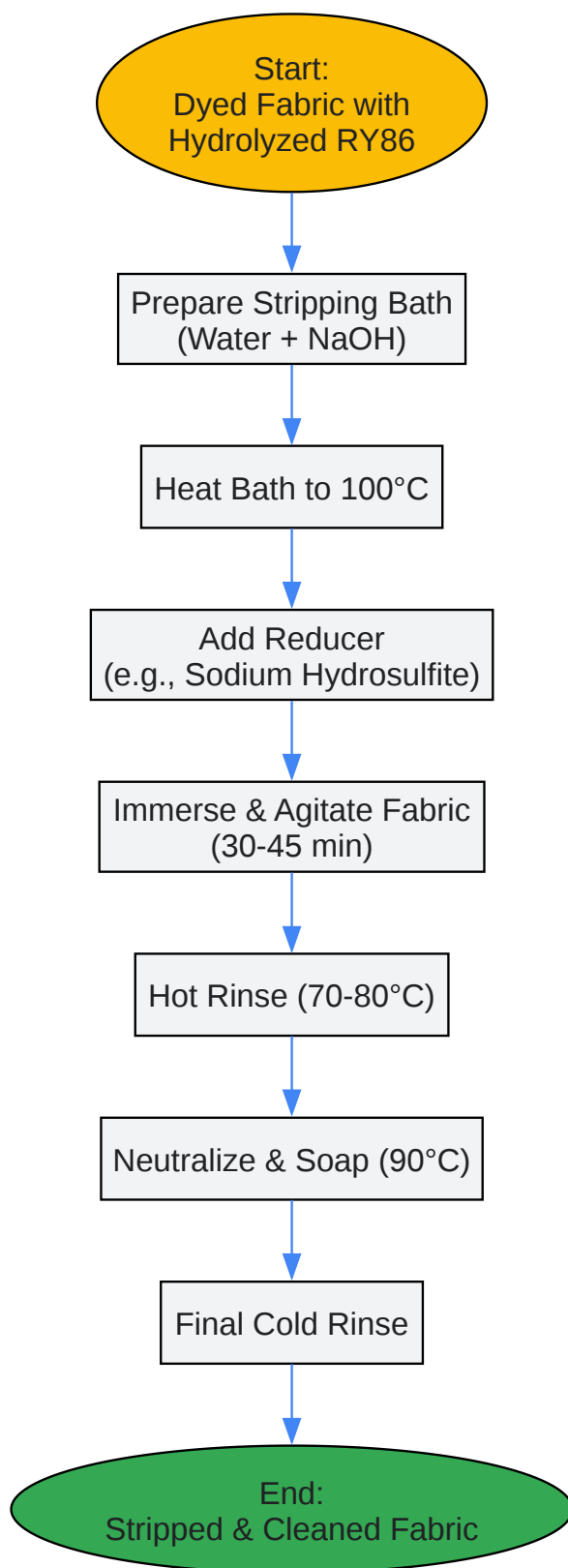
- **Treat the Fabric:** Immerse the fabric in the Fenton bath at a controlled temperature (e.g., room temperature to 50°C) for a specified duration (e.g., 30-60 minutes).
- **Quench & Rinse:** After treatment, quench any residual peroxide and rinse the fabric thoroughly with water.
- **Neutralize and Wash:** Neutralize the fabric and perform a final soaping wash to ensure all reaction byproducts are removed.
- **Final Rinse & Dry:** Rinse with cold water and dry.

Data Presentation: Oxidative Stripping Efficiency

Stripping Agent	Key Parameters	Stripping / Decolorization Efficiency (%)	Source(s)
Ozone	pH: 3, Ozone Dose: 7 g/h, Time: 40 min	High (L* value increased from 49.23 to 56.7 for Reactive Yellow 84)	[7]
Hydrogen Peroxide (Fenton)	2,000 mg/L H ₂ O ₂	93% (for C.I. Reactive Yellow 145)	[16]
Sequential Acid/Dithionite/Peroxide	H ₂ SO ₄ -> Na ₂ S ₂ O ₄ -> H ₂ O ₂	Near complete color removal (K/S value < 0.1)	[10]

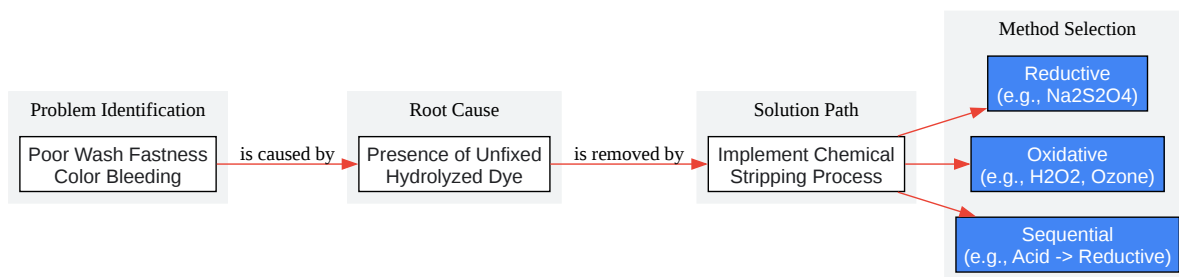
Visualized Workflows & Pathways

To aid in experimental design, the following diagrams illustrate the logical flow of the stripping processes.



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Caption: Workflow for Reductive Stripping of Reactive Dyes.



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Caption: Troubleshooting Logic for Poor Wash Fastness.

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